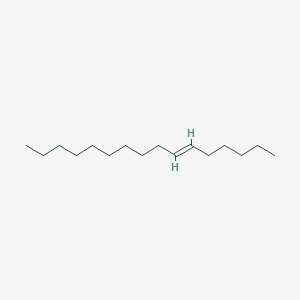

trans-6-Hexadecene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

74533-93-0 |

|---|---|

Molekularformel |

C16H32 |

Molekulargewicht |

224.42 g/mol |

IUPAC-Name |

(E)-hexadec-6-ene |

InChI |

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-16H2,1-2H3/b13-11+ |

InChI-Schlüssel |

CTDXHTXAABMUIW-ACCUITESSA-N |

Isomerische SMILES |

CCCCCCCCC/C=C/CCCCC |

Kanonische SMILES |

CCCCCCCCCC=CCCCCC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Trans 6 Hexadecene

Stereoselective Synthesis Strategies

The synthesis of trans-6-Hexadecene with high stereoisomeric purity relies on methods that favor the formation of the E-alkene over its Z-counterpart. These strategies include classical olefination reactions with modern variants, selective reduction of alkynes, and powerful transition-metal-catalyzed cross-coupling and metathesis reactions.

Directed Alkene Synthesis via Wittig Reactions and Variants

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. libretexts.orgorganicchemistrytutor.comslideshare.net To achieve the desired trans stereoselectivity for 6-Hexadecene, the choice of ylide and reaction conditions is crucial. Stabilized ylides, where the carbanion is stabilized by an electron-withdrawing group (e.g., ester or ketone), generally favor the formation of (E)-alkenes. dalalinstitute.comlibretexts.org

A significant modification that promotes the formation of trans alkenes from unstabilized ylides is the Schlosser modification . libretexts.orgwikipedia.org This technique involves the deprotonation of the initially formed syn-betaine intermediate with a strong base like phenyllithium (B1222949) at low temperatures. This deprotonation-reprotonation sequence allows for equilibration to the more stable anti-betaine, which then undergoes elimination to yield the (E)-alkene with high selectivity. libretexts.orgwikipedia.org Another important variant is the Horner-Wadsworth-Emmons (HWE) reaction , which utilizes phosphonate (B1237965) carbanions. The HWE reaction is renowned for its high (E)-selectivity in alkene synthesis, making it a valuable tool for preparing trans-alkenes like this compound. thermofisher.compnas.org

Table 1: Comparison of Wittig Reaction Variants for trans-Alkene Synthesis

| Reaction Variant | Reagent | Typical Selectivity | Key Feature |

| Standard Wittig | Stabilized Ylide | High (E)-selectivity | Electron-withdrawing group on ylide stabilizes the transition state leading to the E-alkene. dalalinstitute.com |

| Schlosser Modification | Unstabilized Ylide + Strong Base (e.g., phenyllithium) | High (E)-selectivity | Converts the kinetic syn-betaine to the thermodynamic anti-betaine before elimination. libretexts.orgwikipedia.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | High (E)-selectivity | Generally provides excellent yields of (E)-alkenes. thermofisher.compnas.org |

Catalytic Hydrogenation and Reduction for Defined Stereoisomers

The stereoselective reduction of an internal alkyne, specifically 6-hexyne, provides a direct route to this compound. While catalytic hydrogenation with catalysts like Lindlar's catalyst typically yields cis-alkenes through syn-addition of hydrogen doubtnut.comchemistrysteps.comlibretexts.org, the reduction of alkynes with sodium or lithium metal in liquid ammonia (B1221849) produces trans-alkenes. chemistrysteps.comstackexchange.commasterorganicchemistry.com This reaction, known as a dissolving metal reduction, proceeds through a radical anion intermediate, which allows for the formation of the thermodynamically more stable trans-alkene. chemistrysteps.commasterorganicchemistry.com

Another approach involves the use of specific hydrogenation catalysts that can favor trans-alkene formation. For instance, Crabtree's catalyst, an organoiridium compound, is known for its ability to carry out directed hydrogenations that can yield trans products depending on the substrate's functional groups. wikipedia.org

Cross-Coupling Reactions for C-C Bond Formation with Stereocontrol

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds with high stereochemical control. The Suzuki-Miyaura coupling , which couples an organoboron compound with an organohalide, is a prominent example. libretexts.orgmt.com To synthesize this compound, a trans-alkenylborane could be coupled with an appropriate alkyl halide, or a vinyl halide with an alkylborane. The reaction mechanism generally proceeds with retention of the alkene geometry. libretexts.orgharvard.edu The hydroboration of a terminal alkyne with a hindered borane (B79455) reagent typically yields a trans-alkenylborane, a key intermediate for this strategy. libretexts.org

The Negishi coupling , which utilizes an organozinc reagent coupled with an organohalide, is another effective method. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the Negishi reaction generally proceeds with retention of stereochemistry, making it suitable for the synthesis of trans-alkenes. pnas.orgwikipedia.org These reactions offer broad functional group tolerance and often proceed under mild conditions. wikipedia.orgrsc.org

Olefin Metathesis Approaches to Specific Alkene Isomers

Olefin metathesis, a reaction that involves the redistribution of alkene fragments, has emerged as a powerful tool for alkene synthesis. organic-chemistry.org Catalyzed by transition metal complexes, particularly those based on ruthenium developed by Grubbs and others, cross-metathesis can be employed to synthesize this compound. tcichemicals.comlibretexts.orgharvard.edu By reacting two smaller terminal alkenes, such as 1-heptene (B165124) and 1-undecene, in the presence of a suitable metathesis catalyst, this compound can be formed along with the volatile byproduct ethylene, which drives the reaction to completion. While controlling the stereoselectivity can be challenging, certain catalysts, like some second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts, can exhibit a preference for the formation of the more thermodynamically stable trans-alkene. tcichemicals.comlibretexts.org

Mechanistic Pathways in this compound Synthesis

Understanding the underlying mechanistic pathways is crucial for optimizing reaction conditions and achieving high stereoselectivity in the synthesis of this compound.

Exploration of Reaction Intermediates and Transition States

In the Wittig reaction , the stereochemical outcome is determined by the relative stabilities of the diastereomeric betaine (B1666868) or oxaphosphetane intermediates. libretexts.orgdalalinstitute.comwikipedia.org For stabilized ylides, the reaction is often reversible, and the thermodynamic pathway leading to the more stable anti-betaine and subsequently the trans-alkene is favored. In the Schlosser modification, the deprotonation of the initially formed syn-betaine allows for its conversion to the more stable anti-betaine, thus ensuring the formation of the trans-alkene. libretexts.orgwikipedia.org

In dissolving metal reductions of alkynes, the reaction proceeds through a radical anion intermediate. The addition of a second electron leads to a vinyl anion. The trans-vinyl anion is sterically more favorable than the cis-anion, and its subsequent protonation leads to the trans-alkene. chemistrysteps.com

For palladium-catalyzed cross-coupling reactions like the Suzuki and Negishi couplings, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgmt.com The stereochemistry of the alkene is generally retained throughout the catalytic cycle. The oxidative addition of a vinyl halide to the palladium(0) catalyst proceeds with retention of stereochemistry. The subsequent transmetalation and reductive elimination steps also occur with retention of configuration, thus preserving the trans geometry of the starting material or the newly formed double bond. libretexts.orgharvard.edu

In olefin metathesis , the reaction proceeds via a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane intermediates. harvard.edu The stereoselectivity is influenced by steric interactions in the metallacyclobutane intermediate and the relative rates of productive versus non-productive metathesis pathways. The formation of the more stable trans-alkene is often thermodynamically favored.

Kinetic Studies of Stereoselective Formation

Kinetic studies are essential for understanding the factors that govern reaction rates and stereoselectivity. For the synthesis of this compound, such studies would focus on measuring the rates of formation for both the trans and cis isomers under various conditions.

In the context of the Wittig reaction, kinetic analysis helps elucidate the reaction mechanism. For reactions involving stabilized ylides, the initial nucleophilic attack of the ylide on the carbonyl is typically the slow, rate-determining step. libretexts.org For non-stabilized ylides, the decomposition of the oxaphosphetane intermediate is rate-determining. libretexts.org Kinetic studies would involve monitoring the concentration of reactants and products over time, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC). By varying parameters such as temperature, solvent polarity, and the presence of salt additives (like lithium halides), researchers can determine how these factors influence the activation energies of the competing pathways leading to the cis and trans products, thereby affecting the selectivity. wikipedia.org

For olefin metathesis, kinetic studies have revealed a dissociative mechanism for many Grubbs-type catalysts, where a phosphine (B1218219) ligand dissociates to allow the olefin to bind to the metal center. harvard.edu The rate of reaction and the ultimate stereochemical outcome depend on factors such as the rate of catalyst initiation, the relative rates of the competing metathesis pathways, and catalyst stability. A kinetic study on the cross-metathesis synthesis of this compound would analyze how catalyst type, catalyst loading, substrate concentration, and temperature affect the rate of product formation and the final trans:cis ratio.

Computational Modeling of Synthetic Reaction Mechanisms

Computational chemistry provides powerful tools for investigating reaction mechanisms and predicting stereochemical outcomes. Methods like Density Functional Theory (DFT) can be used to model the potential energy surfaces of the reactions that synthesize this compound. rsc.org

For the Wittig reaction, computational models can calculate the energies of the reactants, transition states, intermediates (betaines and oxaphosphetanes), and products for both the cis and trans pathways. wikipedia.org These calculations help rationalize the observed stereoselectivity. For instance, modeling can confirm that for stabilized ylides, the transition state leading to the trans product is lower in energy, explaining the high E-selectivity.

Similarly, for olefin metathesis, DFT calculations can elucidate the entire catalytic cycle. apexmolecular.com Researchers can model the metallacyclobutane intermediates that are central to the Chauvin mechanism. wikipedia.org By comparing the activation barriers for the pathways that lead to the cis and trans isomers, the model can predict the stereoselectivity of a given catalyst. These computational insights are invaluable for designing new catalysts with enhanced selectivity. nih.gov

Table 1: Hypothetical DFT Calculation Results for the Stereodetermining Step in this compound Synthesis This table presents illustrative data to demonstrate how computational modeling is used. The values are not from a specific experimental study.

| Synthetic Method | Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major Isomer |

|---|---|---|---|

| Wittig (Stabilized Ylide) | Pathway to trans-Isomer | 18.5 | trans |

| Pathway to cis-Isomer | 22.1 | ||

| Olefin Metathesis (Grubbs II Catalyst) | Pathway to trans-Isomer | 20.3 | trans (thermodynamic) |

| Pathway to cis-Isomer | 21.9 |

Optimization of Reaction Conditions for Enhanced Stereoselectivity and Yield

Optimizing reaction conditions is critical for maximizing the yield and stereoselectivity of this compound. This involves systematically adjusting various parameters to favor the desired reaction pathway.

For the Wittig reaction , several factors can be tuned:

Solvent: The choice of solvent can influence the stability and reactivity of the intermediates, thereby affecting the E/Z ratio.

Temperature: Lower temperatures, especially in the Schlosser modification, are crucial for maintaining control over the intermediate species. wikipedia.org

Base: The strength and nature of the base used to generate the ylide can impact the reaction.

Additives: The presence of lithium salts is known to significantly affect stereochemical outcomes, often increasing the proportion of the Z-alkene unless specific protocols like the Schlosser modification are used. wikipedia.orglibretexts.org

For olefin metathesis , optimization focuses on:

Catalyst Selection: The choice between Schrock, Grubbs, and other specialized catalysts is the most critical factor for controlling selectivity and yield. organic-chemistry.org

Catalyst Loading: Using the minimum effective amount of catalyst is crucial for minimizing cost and potential side reactions.

Temperature: While many modern catalysts operate at room temperature, adjusting the temperature can influence reaction rates and selectivity.

Concentration: Substrate concentration can affect the balance between cross-metathesis and unwanted self-metathesis.

Byproduct Removal: In cross-metathesis reactions that produce a volatile byproduct like ethylene, performing the reaction under reduced pressure can drive the equilibrium toward the desired product, increasing the yield. organic-chemistry.orgresearchgate.net

Table 2: Summary of Optimization Parameters for this compound Synthesis

| Parameter | Wittig Reaction (Schlosser Modification) | Olefin Cross-Metathesis |

|---|---|---|

| Catalyst/Reagent | Non-stabilized ylide + strong base (e.g., phenyllithium) | E-selective Grubbs or Schrock-type catalyst |

| Solvent | Apolar, ethereal solvents (e.g., THF, diethyl ether) | Chlorinated solvents (e.g., dichloromethane) or toluene |

| Temperature | Low temperatures (e.g., -78 °C) for intermediate equilibration | Room temperature to moderate heating (e.g., 40-60 °C) |

| Pressure | Atmospheric pressure | Atmospheric or reduced pressure (vacuum) to remove ethylene |

| Key Outcome | High trans-selectivity via thermodynamic control of intermediate | High yield and trans-selectivity; driven by catalyst choice and equilibrium shift |

Advanced Spectroscopic and Structural Elucidation of Trans 6 Hexadecene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For trans-6-Hexadecene, specific NMR experiments are crucial for assigning the trans (or E) configuration of the double bond.

High-Field ¹H NMR Analysis for Olefinic Proton Coupling

In the ¹H NMR spectrum of this compound, the signals corresponding to the olefinic protons (the two hydrogens attached to the carbons of the double bond) are of particular interest. These protons are chemically equivalent in this symmetrical molecule and thus appear as a multiplet. The key to confirming the trans stereochemistry lies in the magnitude of the vicinal coupling constant (³JHH) between these olefinic protons. It is a well-established principle in NMR spectroscopy that the coupling constant for trans-alkenes is significantly larger than for their cis counterparts. magritek.comoup.comlibretexts.org Typically, trans-couplings in alkenes exhibit values in the range of 11–18 Hz, whereas cis-couplings are smaller, generally between 6–14 Hz. magritek.comlibretexts.org Therefore, the observation of a coupling constant within the 11-18 Hz range for the olefinic protons of 6-Hexadecene provides strong evidence for the trans configuration. The chemical shift of these alkenyl hydrogens is typically found in the deshielded region of the spectrum (downfield), a result of the electron movement in the pi bond of the carbon-carbon double bond. libretexts.org

¹³C NMR Chemical Shift Characterization

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in a molecule. libretexts.org For the symmetrical this compound, which has 16 carbon atoms, a smaller number of signals will be observed due to molecular symmetry. The chemical shifts of the sp²-hybridized carbons of the double bond are particularly diagnostic, typically appearing in the range of 110 to 140 ppm. libretexts.orgwisc.edu The specific chemical shifts of the olefinic carbons in this compound, when compared to literature values for similar long-chain alkenes, can further support the structural assignment. The surrounding sp³-hybridized carbons of the alkyl chains will appear at higher fields (lower ppm values). chemistrysteps.com The chemical shift of a carbon atom is influenced by the electronegativity of nearby atoms; carbons bonded to more electronegative atoms will be deshielded and appear at a lower field. libretexts.orglibretexts.org

Two-Dimensional NMR Techniques (COSY, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. pbsiddhartha.ac.in For this compound, this would clearly illustrate the coupling between the olefinic protons and the adjacent methylene (B1212753) (CH₂) protons, helping to trace the connectivity of the carbon chain around the double bond. princeton.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. princeton.edu In the context of this compound, HMBC would reveal correlations between the olefinic protons and the carbons of the adjacent alkyl groups, and vice-versa, thereby confirming the position of the double bond at the C6 position. slideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is particularly powerful for determining stereochemistry as it detects protons that are close in space, regardless of whether they are directly bonded. pbsiddhartha.ac.in For a trans-alkene, a NOESY spectrum would show a weaker or absent cross-peak between the two olefinic protons compared to a cis-isomer, where these protons are on the same side of the double bond and thus closer in space. researchgate.net The observation of strong NOEs between the olefinic protons and the adjacent methylene protons on opposite sides of the carbon chain would further support the trans assignment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mlsu.ac.infaccts.desepscience.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit several characteristic absorption bands. A key diagnostic peak for the trans double bond is the out-of-plane C-H bending vibration, which appears as a strong, sharp band around 965-970 cm⁻¹. mlsu.ac.inspectroscopyonline.comblogspot.com This band is highly characteristic of trans-disubstituted alkenes. blogspot.com Other expected absorptions include C-H stretching vibrations from the alkyl chains (typically 2850-2960 cm⁻¹) and the vinylic C-H bonds (around 3020-3100 cm⁻¹). libretexts.org The C=C stretching vibration for a trans-alkene is expected in the range of 1660-1680 cm⁻¹, though it may be weak due to the symmetry of the molecule. spectroscopyonline.comacenet.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. sepscience.com For a symmetrical molecule like this compound, the C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. This is because the polarizability of the C=C bond changes significantly during the stretching vibration, making it Raman active. ubc.ca The all-trans conformation of the alkyl chains can also give rise to characteristic bands in the Raman spectrum. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Type |

| C-H Stretch (sp³) | 2850-2960 | IR, Raman |

| =C-H Stretch (sp²) | 3020-3100 | IR, Raman |

| C=C Stretch | 1660-1680 | IR (weak), Raman (strong) |

| =C-H Bend (out-of-plane) | 965-970 | IR (strong, sharp) |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight and can provide structural information through the analysis of fragmentation patterns. acdlabs.comspectroscopyonline.com

For this compound (C₁₆H₃₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight, which is approximately 224.43. nist.govnist.gov The use of high-resolution mass spectrometry can confirm the elemental composition of the molecular ion.

The fragmentation pattern in electron ionization (EI) mass spectrometry is particularly informative. Alkenes typically undergo fragmentation via cleavage of the bonds allylic to the double bond, as this leads to the formation of stable allylic carbocations. For this compound, characteristic fragment ions would be expected from cleavage at the C4-C5 and C8-C9 bonds. The resulting fragmentation pattern provides a fingerprint that can be used to confirm the location of the double bond within the carbon chain. nih.govnih.gov

Chiral Chromatography and Spectroscopic Resolution for Isomeric Purity Assessment

While this compound itself is not chiral, the methods used to synthesize it could potentially produce other isomers, such as the cis-6-Hexadecene stereoisomer or positional isomers (e.g., 5-Hexadecene, 7-Hexadecene). Therefore, assessing the isomeric purity is a critical aspect of its characterization.

Chiral chromatography, often performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP), is a powerful technique for separating stereoisomers. hplc.eusygnaturediscovery.comsigmaaldrich.com Although designed for enantiomers, these columns can often effectively separate diastereomers, such as cis and trans isomers. aocs.orgresearchgate.net By developing a suitable chromatographic method, it is possible to separate this compound from its cis isomer and other potential impurities, allowing for the quantification of its isomeric purity. The retention times of the different isomers will vary based on their interactions with the chiral stationary phase.

Reactivity and Reaction Mechanisms of Trans 6 Hexadecene

Stereospecific and Stereoselective Reactions at the Double Bond

Stereospecific and stereoselective reactions are fundamental to understanding the chemical transformations of trans-6-Hexadecene. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com A stereoselective reaction is one that favors the formation of one stereoisomer over another, regardless of the starting material's stereochemistry. masterorganicchemistry.commasterorganicchemistry.com

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) to this compound is a classic example of a stereospecific anti-addition. libretexts.orglibretexts.org The reaction proceeds through a cyclic halonium ion intermediate. libretexts.orgmsu.edumasterorganicchemistry.com The π electrons of the alkene's double bond attack the electrophilic halogen, forming this three-membered ring. msu.eduyoutube.com The remaining halide ion then attacks one of the carbons of the cyclic intermediate from the opposite face (backside attack), leading to the exclusive formation of the anti-addition product. libretexts.orgmasterorganicchemistry.com For this compound, this results in the formation of a meso compound, (6R,7S)-6,7-dihalohexadecane, as the two chiral centers created have opposite configurations, and the molecule possesses an internal plane of symmetry. masterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (HX, such as HBr or HCl) to an unsymmetrical alkene typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. masterorganicchemistry.compressbooks.pub However, since this compound is a symmetrically disubstituted alkene, the initial protonation can occur at either C6 or C7 with equal probability, leading to the formation of a secondary carbocation at the other carbon. Subsequent attack by the halide ion (X⁻) on this carbocation intermediate yields a mixture of 6-halohexadecane and 7-halohexadecane. This reaction is generally not stereoselective because the planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a mixture of syn- and anti-addition products. masterorganicchemistry.comyoutube.comyoutube.com

Table 1: Illustrative Electrophilic Addition Reactions of this compound Note: The following data is representative of the expected outcomes for trans-alkenes.

| Reaction | Reagent | Major Product(s) | Stereochemistry | Mechanism Notes |

|---|---|---|---|---|

| Halogenation (Bromination) | Br₂ in CCl₄ | (6R,7S)-6,7-Dibromohexadecane (meso) | Anti-addition (Stereospecific) | Proceeds via a cyclic bromonium ion intermediate. msu.edumasterorganicchemistry.com |

| Hydrohalogenation (Hydrobromination) | HBr | 6-Bromohexadecane and 7-Bromohexadecane | Not stereoselective (syn and anti addition) | Proceeds via a secondary carbocation intermediate. youtube.comyoutube.com |

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. masterorganicchemistry.compearson.comlibretexts.org In the first step, borane (B79455) (BH₃) adds across the double bond in a concerted, single-step process. libretexts.org The boron atom adds to the less sterically hindered carbon, and a hydrogen atom adds to the more substituted carbon from the same face of the double bond (syn-addition). masterorganicchemistry.comnih.gov For this compound, since the carbons of the double bond are electronically similar, the addition of BH₃ will produce a mixture of two regioisomeric organoboranes.

Table 2: Hydroboration-Oxidation of this compound Note: The following data is representative of the expected outcomes for trans-alkenes.

| Step | Reagents | Intermediate/Product | Stereochemistry | Mechanism Notes |

|---|---|---|---|---|

| 1. Hydroboration | BH₃·THF | Alkylborane intermediate | Syn-addition of H and B (Stereospecific) | A concerted, four-centered transition state. libretexts.orgnih.gov |

| 2. Oxidation | H₂O₂, NaOH | Racemic mixture of (6R,7R)- and (6S,7S)-Hexadecan-6-ol and -7-ol | Retention of configuration at the C-B bond | The overall result is a syn-addition of H and OH. masterorganicchemistry.com |

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. chemistrytalk.org This reaction is a stereospecific syn-addition, where the oxygen atom is added to the same face of the double bond in a concerted mechanism. chemistrytalk.orglibretexts.org The trans stereochemistry of the starting alkene is preserved in the product. Therefore, the epoxidation of this compound yields trans-6,7-epoxyhexadecane as a racemic mixture of (6R,7R) and (6S,7S) enantiomers.

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond. The stereochemical outcome depends on the reagents used. libretexts.org

Syn-dihydroxylation: This is achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then cleaved to give a cis-diol. This concerted mechanism ensures that both hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.com For this compound, this results in a racemic mixture of (6R,7R)- and (6S,7S)-hexadecane-6,7-diol.

Table 3: Epoxidation and Dihydroxylation of this compound Note: The following data is representative of the expected outcomes for trans-alkenes.

| Reaction | Reagents | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | trans-6,7-Epoxyhexadecane (racemic) | Syn-addition (Stereospecific) |

| Syn-dihydroxylation | 1. OsO₄, Pyridine 2. NaHSO₃, H₂O | (6R,7R)- and (6S,7S)-Hexadecane-6,7-diol (racemic) | Syn-addition (Stereospecific) |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | (6R,7S)-Hexadecane-6,7-diol (meso) | Anti-addition (Stereospecific) |

Cyclopropanation is the addition of a carbene or carbenoid to a double bond to form a cyclopropane (B1198618) ring. The Simmons-Smith reaction, which utilizes diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu), is a common and effective method. wikipedia.orgmasterorganicchemistry.com This reaction is stereospecific, with the methylene (B1212753) group adding to the double bond in a concerted, syn-fashion. nrochemistry.comlibretexts.org The stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org When this compound undergoes a Simmons-Smith reaction, it produces trans-1,2-dipentylcyclopropane as a racemic mixture of enantiomers.

Table 4: Simmons-Smith Cyclopropanation of this compound Note: The following data is representative of the expected outcomes for trans-alkenes.

| Reagents | Product | Stereochemistry | Mechanism Notes |

|---|---|---|---|

| CH₂I₂, Zn-Cu | trans-1,2-Dipentylcyclopropane (racemic) | Syn-addition (Stereospecific) | Proceeds via an organozinc carbenoid (ICH₂ZnI) in a concerted fashion. nrochemistry.comlibretexts.org |

Oxidative Cleavage Reactions and Mechanistic Insights

Oxidative cleavage reactions break both the σ and π bonds of the alkene, typically yielding smaller carbonyl-containing compounds. wikipedia.org Ozonolysis is the most common method for this transformation. libretexts.orgwikipedia.org The reaction involves passing ozone (O₃) through a solution of the alkene, which initially forms an unstable primary ozonide (molozonide). libretexts.org This intermediate rapidly rearranges to a more stable secondary ozonide. The workup conditions determine the final products.

For this compound, ozonolysis followed by a reductive workup (e.g., with zinc metal or dimethyl sulfide) will cleave the C6=C7 double bond to yield two molecules of hexanal. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the resulting aldehydes to carboxylic acids, yielding two molecules of hexanoic acid. Studies on the ozonolysis of various hexadecene isomers have confirmed that the cleavage occurs at the double bond, and analysis of the resulting fatty acid fragments can be used to determine the original position of the double bond. asm.org

Table 5: Ozonolysis of this compound Note: The following data is representative of the expected outcomes for alkenes.

| Workup Condition | Reagents | Product(s) | Functional Group Formed |

|---|---|---|---|

| Reductive Workup | 1. O₃ 2. Zn, H₂O or (CH₃)₂S | Hexanal | Aldehyde |

| Oxidative Workup | 1. O₃ 2. H₂O₂ | Hexanoic acid | Carboxylic Acid |

Isomerization Studies and Equilibrium Thermodynamics

Alkene isomerization involves the migration of the double bond to a different position within the carbon chain or the conversion between cis and trans isomers. These reactions are typically catalyzed by transition metals or acids. nus.edu.sg In general, internal alkenes are more thermodynamically stable than terminal alkenes, and trans isomers are more stable than cis isomers due to reduced steric strain. libretexts.org

This compound is an internal alkene. Under thermodynamic equilibrium conditions, a mixture of positional and geometric isomers would be expected. The distribution of these isomers is governed by their relative stabilities. For a C16 chain, there are several possible internal alkene isomers (e.g., 2-hexadecene, 3-hexadecene, etc.). While this compound is relatively stable, catalysts can promote its isomerization to a thermodynamic mixture of other internal trans-alkenes. researchgate.net The development of stereoselective catalysts allows for controlled isomerization, potentially converting a mixture of isomers into a single, desired product, which is a significant goal in organic synthesis. nus.edu.sg The small energy difference between various internal alkene isomers makes their separation difficult, highlighting the need for highly selective catalytic isomerization methods. nus.edu.sg

Free Radical Addition Reactions

This compound, as an unsaturated hydrocarbon, readily undergoes free radical addition reactions. These reactions are initiated by the presence of a free radical, a highly reactive species with an unpaired electron. wikipedia.orginflibnet.ac.in The process generally follows a chain reaction mechanism consisting of three main stages: initiation, propagation, and termination. wikipedia.org

Mechanism of Free Radical Addition:

The generally accepted mechanism for the free radical addition of a reagent like hydrogen bromide (HBr) to an alkene such as this compound, in the presence of a peroxide initiator, is as follows:

Initiation: The reaction is triggered by the homolytic cleavage of the weak oxygen-oxygen bond in a peroxide molecule, often induced by heat or light, to form two alkoxy radicals (RO•). chemguide.co.uklibretexts.org This alkoxy radical then abstracts a hydrogen atom from HBr, generating a bromine radical (Br•). chemguide.co.uklibretexts.org

ROOR → 2 RO•

RO• + HBr → ROH + Br•

Propagation: This stage consists of two key steps. First, the bromine radical adds to the double bond of this compound. This addition is regioselective, meaning the bromine atom preferentially attacks the less sterically hindered carbon atom of the double bond. wikipedia.orglibretexts.org This results in the formation of a more stable, more substituted carbon radical intermediate. chemistrysteps.commasterorganicchemistry.com Secondly, this newly formed carbon radical abstracts a hydrogen atom from another HBr molecule, yielding the final alkyl halide product and regenerating a bromine radical, which can then continue the chain reaction. wikipedia.orgchemguide.co.uk

Br• + R-CH=CH-R' → R-CH(Br)-C•(R') (where R and R' are the alkyl chains of hexadecene)

R-CH(Br)-C•(R') + HBr → R-CH(Br)-CH(H)-R' + Br•

Termination: The chain reaction is concluded when two radical species react with each other to form a stable, non-radical product. wikipedia.org This can occur in several ways, such as the combination of two bromine radicals. libretexts.org

This reaction mechanism, particularly the regioselectivity, leads to what is known as an anti-Markovnikov addition product. wikipedia.orgchemistrysteps.com This is in contrast to electrophilic addition reactions which typically follow Markovnikov's rule. chemistrysteps.com The phenomenon of anti-Markovnikov addition in the presence of peroxides is often referred to as the "peroxide effect" or the Kharasch effect. pharmaguideline.com

Table 1: Key Steps in the Free Radical Addition of HBr to this compound

| Stage | Reaction | Description |

| Initiation | ROOR → 2 RO• | Homolytic cleavage of peroxide to form alkoxy radicals. chemguide.co.uklibretexts.org |

| RO• + HBr → ROH + Br• | Abstraction of a hydrogen atom by the alkoxy radical to form a bromine radical. chemguide.co.uklibretexts.org | |

| Propagation | Br• + C₁₆H₃₂ → C₁₆H₃₂Br• | Addition of the bromine radical to the double bond of this compound to form a more stable carbon radical. wikipedia.orglibretexts.org |

| C₁₆H₃₂Br• + HBr → C₁₆H₃₃Br + Br• | Abstraction of a hydrogen atom by the carbon radical to form the alkyl bromide and regenerate a bromine radical. wikipedia.orgchemguide.co.uk | |

| Termination | Br• + Br• → Br₂ | Combination of two bromine radicals to terminate the chain reaction. libretexts.org |

Free radical addition is not limited to hydrogen halides. Other molecules can also add across the double bond of alkenes like this compound under radical conditions. libretexts.org A significant industrial application of free radical addition to alkenes is polymerization. pharmaguideline.com

Computational Investigations of Reaction Pathways and Energetics

Computational chemistry provides valuable insights into the reaction mechanisms and energetics of chemical transformations involving this compound. Methods like Density Functional Theory (DFT) are employed to model reaction pathways, calculate the energies of reactants, transition states, and products, and to understand the factors that control reaction rates and selectivity. nsf.govgu.se

For reactions involving alkenes, computational studies can elucidate the intricate details of reaction pathways. For instance, in the context of free radical reactions, computational models can predict the relative stabilities of different radical intermediates, thereby explaining the observed regioselectivity. acs.org The preference for the formation of a more substituted (and thus more stable) radical during the addition of a bromine radical to the double bond is a key factor in determining the final product distribution in anti-Markovnikov additions. masterorganicchemistry.com

Energetics of Alkene Reactions:

Computational studies allow for the calculation of key energetic parameters that govern a reaction's feasibility and kinetics. These include:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. Lower activation energies correspond to faster reaction rates. gu.se

Enthalpy of Reaction (ΔrH°): The net change in heat content during a reaction. Exothermic reactions (negative ΔrH°) release heat, while endothermic reactions (positive ΔrH°) absorb heat. nist.gov

For example, the hydrogenation of an alkene like this compound to its corresponding alkane, n-hexadecane, is an exothermic process. The enthalpy of reaction for the hydrogenation of a similar alkene, cetene (C₁₆H₃₂), to hexadecane (B31444) has been reported to be approximately -123.8 ± 1.8 kJ/mol. nist.gov

Table 2: Selected Energetic Data for Related Alkane Reactions

| Reaction | Parameter | Value | Method |

| Hydrogen + Cetene = Hexadecane | ΔrH° | -123.8 ± 1.8 kJ/mol | Calorimetry (liquid phase) nist.gov |

| Vapor-phase reaction of hexadecane with •OH | Rate Constant | 2.32 x 10⁻¹¹ cm³/molecule-sec at 25 °C | Experimental nih.gov |

| Pyrolysis of n-hexadecane | Activation Energy (Ea) for C-C bond cleavage | ~24 kcal/mol | Kinetic Modeling cdnsciencepub.com |

Computational models can also investigate more complex reaction networks, such as those occurring during the oxidation or pyrolysis of long-chain hydrocarbons like n-hexadecane, which is the saturated counterpart of this compound. cdnsciencepub.comresearchgate.net These studies can predict the formation of various intermediates and final products under different conditions. researchgate.net For instance, in the gas-phase oxidation of n-hexadecane at high temperatures, computational models can predict the relative importance of different reaction pathways, such as H-atom abstraction by various radicals. researchgate.net

Furthermore, computational methods are used to study the reaction pathways of radical-molecule reactions that exhibit negative activation energies, such as the addition of hydroxyl radicals (•OH) to alkenes. acs.org These studies are crucial for understanding atmospheric chemistry and combustion processes. acs.org

Biological and Environmental Dynamics of Hexadecene Isomers

Research into trans-6-Hexadecene as a Potential Semiochemical

Semiochemicals are chemical substances that carry information between organisms. Research into long-chain alkenes, such as this compound, is uncovering their significance in chemical communication across various species.

Long-chain alkenes are integral to the chemical language of many organisms, serving as signals for mating, aggregation, and defense. These unsaturated hydrocarbons are components of cuticular waxes in plants and insects, where they not only prevent desiccation but also act as contact pheromones. The specific positioning of the double bond and the geometry (cis or trans) of the alkene are critical for conferring species-specific information. While direct research on this compound as a semiochemical is not extensively documented in the provided search results, the broader context of long-chain alkenes suggests its potential involvement in such signaling systems.

Insects and other non-human organisms rely on a sophisticated olfactory system to detect semiochemicals. Insect olfactory receptors (ORs) are ligand-gated ion channels that respond to volatile organic compounds. nih.gov These receptors are typically heteromeric complexes composed of a specific odorant-binding subunit and a conserved co-receptor called Orco. mdpi.commiami.edu The diversity of the odorant-binding subunits allows for the detection of a vast array of chemical cues. frontiersin.org

The interaction between a semiochemical and an olfactory receptor is highly specific, determined by the shape, size, and functional groups of the molecule. While the precise receptor for this compound has not been identified in the provided information, the general mechanism involves the binding of the alkene to a specific OR, leading to a conformational change and the opening of an ion channel. mdpi.com This influx of ions generates a nerve impulse, signaling the presence of the chemical to the organism's brain. The specificity of this interaction ensures that the organism responds appropriately to the chemical signal.

Organisms synthesize long-chain alkenes through various metabolic pathways, primarily derived from fatty acid metabolism. frontiersin.org One common pathway involves the elongation of fatty acyl-CoAs followed by decarboxylation to produce odd-chain alkanes and alkenes. frontiersin.org Another significant mechanism is the "head-to-head" condensation of two fatty acid derivatives, which, after a series of reactions including decarboxylation and decarbonylation, forms an odd-chain alkene. frontiersin.org

Several key enzymes are involved in these biosynthetic routes. For instance, the OleT enzyme, a P450 enzyme, can directly convert long-chain free fatty acids into α-olefins (terminal alkenes). frontiersin.org In some bacteria, a three-gene cluster (ole) is responsible for the biosynthesis of long-chain alkenes. frontiersin.org These pathways provide a diverse range of alkenes that can be utilized for various biological functions, including as semiochemicals. dtu.dk

Interactive Data Table: Key Biosynthetic Pathways for Alkenes

| Pathway Name | Precursor Molecules | Key Enzymes/Gene Clusters | Product Type |

| Elongation-Decarboxylation | Fatty Acyl-CoA, Malonyl-CoA | Elongases, Decarboxylases | Odd-chain Alkanes/Alkenes |

| Head-to-Head Condensation | Fatty Acid Derivatives | Ole Gene Cluster (e.g., in Micrococcus luteus) | Odd-chain Alkenes |

| Direct Decarboxylation | Free Fatty Acids | OleT (P450 Enzyme) | Terminal Alkenes (α-Olefins) |

Environmental Degradation Pathways of Hexadecene

The persistence of hexadecene in the environment is influenced by various degradation processes, with microbial biodegradation playing a crucial role.

Microorganisms have evolved diverse strategies to utilize hydrocarbons like hexadecene as a source of carbon and energy. The degradation pathways differ significantly depending on the presence or absence of oxygen.

Aerobic Biodegradation: In the presence of oxygen, the initial step in alkene degradation is typically catalyzed by monooxygenase or dioxygenase enzymes. nih.gov These enzymes introduce oxygen into the hydrocarbon molecule, often forming an epoxide or a fatty alcohol. This initial oxidation step makes the molecule more water-soluble and susceptible to further degradation through pathways like β-oxidation. For instance, Pseudomonas aeruginosa is known to metabolize n-hexadecane aerobically, producing oxygenated metabolites. nih.govresearchgate.net

Anaerobic Biodegradation: Under anoxic conditions, different mechanisms are employed. One well-documented pathway is the addition of the alkane to fumarate (B1241708), a process known as fumarate addition. nih.gov Another proposed mechanism involves the carboxylation of the alkane. nih.gov For example, a nitrate-reducing consortium has been shown to degrade n-hexadecane anaerobically, with evidence suggesting a carbon addition at the C-3 position followed by β-oxidation. nih.gov Some sulfate-reducing bacteria, like Desulfatibacillum aliphaticivorans, can metabolize 1-alkenes by oxidizing the double bond. nih.gov

Interactive Data Table: Comparison of Aerobic and Anaerobic Hexadecene Degradation

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Oxygen Requirement | Required | Absent |

| Initial Activation | Oxygenation (Monooxygenases, Dioxygenases) | Fumarate Addition, Carboxylation, Double Bond Oxidation |

| Key Intermediates | Epoxides, Fatty Alcohols | Alkylsuccinates (from fumarate addition) |

| Common Degrading Microorganisms | Pseudomonas species | Nitrate-reducing consortia, Sulfate-reducing bacteria |

A variety of enzymes are responsible for the biotransformation of alkenes. Cytochrome P450 monooxygenases are a prominent family of enzymes that catalyze the epoxidation of alkenes. nih.gov These enzymes are found in a wide range of organisms and play a crucial role in the detoxification and metabolism of foreign compounds.

Laccases, a type of multi-copper oxidase, can also oxidize alkenes, typically through a mediated process. vtt.fi In this system, the laccase oxidizes a small molecule called a mediator, which in turn oxidizes the alkene. vtt.fi The primary products of this oxidation are often ketones or aldehydes. vtt.fi The specific enzymes and pathways utilized for the degradation of this compound would depend on the microbial community present and the prevailing environmental conditions.

Photochemical and Chemical Degradation Processes in Environmental Matrices

While direct research on the photochemical and chemical degradation of this compound is limited, the degradation pathways can be inferred from studies of related hydrocarbons, such as its saturated counterpart, n-hexadecane, and other unsaturated organic molecules. In environmental matrices like soil and water, degradation is primarily driven by microbial activity, with some contribution from abiotic processes.

In soil environments, the degradation of alkanes like hexadecane (B31444) has been shown to occur progressively in non-sterile conditions, indicating a microbial-driven process. Studies have demonstrated that indigenous soil microorganisms are capable of breaking down these compounds. For instance, in soil microcosm experiments, a significant loss of n-hexadecane was observed over a 40-day period in non-sterile soil, whereas minimal loss occurred in sterile soil, confirming the crucial role of microorganisms in the degradation process. oup.com

Under anaerobic conditions, such as in sediments or waterlogged soils, the degradation of hydrocarbons like n-hexadecene can still proceed, albeit through different metabolic pathways. For example, some microbial consortia can degrade n-hexadecane under denitrifying conditions, where nitrate (B79036) serves as the electron acceptor instead of oxygen. researchgate.net This process involves the initial transformation of the hydrocarbon into oxygenated metabolites, which are then further degraded. researchgate.net

Factors Influencing Degradation Rates (e.g., Temperature, pH, Microbial Community Composition)

Several environmental factors can significantly influence the rate at which this compound and related hydrocarbons degrade in environmental matrices.

Temperature: Temperature plays a critical role in the microbial degradation of hydrocarbons. Studies on n-hexadecane have shown that degradation rates are considerably higher at elevated temperatures. For example, in one study, the degradation of n-hexadecane in soil was significantly greater at 60°C compared to room temperature, with over 65% of the compound being degraded at the higher temperature. oup.com This is attributed to the increased metabolic activity of thermophilic microorganisms. oup.com

pH: The pH of the soil or water can affect both the availability of the compound and the activity of the microbial populations responsible for its degradation. For the transport of organic compounds in porous media, which is a prerequisite for degradation, pH can influence the electrostatic interactions between the compound and the solid matrix. For instance, the transport of tetracycline (B611298), an organic pollutant, was found to be enhanced at higher pH values (from 5.0 to 9.0) due to increased electrostatic repulsion between the compound and sand grains. rsc.org While not directly about degradation, this illustrates the influence of pH on the environmental behavior of organic molecules.

Microbial Community Composition: The presence of specific microbial consortia adapted to hydrocarbon degradation is a key determinant of the degradation rate. The composition and abundance of these microorganisms can vary significantly between different environments. For example, the degradation of n-hexadecane under anaerobic conditions is carried out by specific nitrate-reducing bacteria. researchgate.net The efficiency of degradation is therefore highly dependent on the presence and activity of these specialized microbial communities. Nutrient availability, such as nitrogen and phosphorus, can also enhance microbial activity and, consequently, the degradation of hydrocarbons. oup.com

Presence of Other Chemical Species: The presence of other chemicals in the environment can either enhance or inhibit the degradation of organic compounds. For instance, the photochemical degradation of β-hexachlorocyclohexane in snow and ice was found to be significantly inhibited by the presence of nitrate, nitrite, and certain metal ions like Fe³⁺. nih.gov Conversely, the presence of certain inorganic ligands like phosphate (B84403) and silicate (B1173343) has been shown to promote the transport of tetracycline in saturated porous media, which could potentially increase its availability for degradation. rsc.org

Interfacial Phenomena and Transport in Environmental Systems

The movement and distribution of this compound in the environment are governed by interfacial phenomena and transport processes occurring at the boundaries between different environmental compartments, such as water-soil, water-air, and oil-water interfaces.

Interfacial Tension: The interfacial tension between an organic compound like hexadecene and water is a critical parameter that influences its behavior in multiphase systems, such as in oil spills or in emulsions within porous media. nih.gov While specific data for this compound is scarce, studies on n-hexadecane show that its interfacial tension with water is a key factor in processes like emulsification. researchgate.netrsc.org The presence of surfactants can significantly lower this interfacial tension, affecting the mobility and bioavailability of the hydrocarbon. nih.gov For example, the interfacial tension between n-hexadecane and glycerol (B35011) (a polar liquid like water) has been measured to be around 28.0 dynes/cm. firp-ula.org

Transport in Porous Media: The transport of hydrocarbons through soil and sediment (porous media) is a complex process influenced by factors such as the properties of the porous medium, the chemical properties of the hydrocarbon, and the composition of the surrounding fluid. The movement of n-hexadecane in calcareous soil has been shown to be influenced by the flow velocity and the presence of other contaminants like cadmium and naphthalene, which can affect its adsorption and retention in the soil. researchgate.net The transport of organic compounds in porous media can be modeled to predict their fate and potential for groundwater contamination. comsol.comnih.gov The presence of different cations in the water, for example, can significantly affect the transport and deposition of graphene oxide nanoparticles in saturated porous media, illustrating the importance of water chemistry in subsurface transport. nih.gov

Table of Research Findings on Hexadecane Degradation and Transport

| Parameter/Factor | Observation | Compound Studied | Reference |

|---|---|---|---|

| Degradation in Soil | Progressive loss in non-sterile soil over 40 days, minimal loss in sterile soil. | n-Hexadecane | oup.com |

| Effect of Temperature | Degradation at 60°C (>65%) was considerably greater than at room temperature. | n-Hexadecane | oup.com |

| Anaerobic Degradation | Degradation occurs under denitrifying conditions by specific microbial consortia. | n-Hexadecane | researchgate.net |

| Transport in Soil | Transport is influenced by flow velocity and presence of co-contaminants. | n-Hexadecane | researchgate.net |

| Interfacial Tension | Interfacial tension with glycerol is approximately 28.0 dynes/cm. | n-Hexadecane | firp-ula.org |

Advanced Research Methodologies and Analytical Techniques

Hyphenated Techniques (e.g., GC-MS, GC-IR) for Complex Mixture Analysis

The analysis of trans-6-Hexadecene, particularly when present in complex hydrocarbon mixtures, necessitates powerful separation and identification techniques. Hyphenated analytical methods, which couple the separation power of gas chromatography (GC) with the identification capabilities of mass spectrometry (MS) or infrared spectroscopy (IR), are standard tools for this purpose. researchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for both qualitative and quantitative analysis of individual components in intricate mixtures. researchgate.net The GC component separates volatile compounds based on their physical and chemical properties as they interact with a stationary phase in a capillary column. The subsequent MS analysis fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint for identification. nih.gov

The separation of linear hexadecene isomers from their parent alkane, n-hexadecane, and from each other is a significant analytical challenge due to their similar boiling points and structural similarities. scribd.com Researchers have successfully employed high-resolution capillary columns with specific stationary phases, such as Carbowax 20M, to achieve separation of hexadecene isomers. scribd.comnih.govsnf.ch For instance, in studies of n-hexadecane radiolysis, GC analysis on Carbowax 20M columns allowed for the quantification of various hexadecene products. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater resolving power by using two different columns to separate complex samples, a technique that has been applied to volatile organic compound mixtures containing n-hexadecane. ethz.chrsc.org

While GC-MS is highly effective, differentiating between geometric isomers (cis/trans) and positional isomers can sometimes be challenging if they exhibit very similar mass spectra. snf.ch This is where Gas Chromatography-Infrared Spectroscopy (GC-IR) becomes particularly valuable. GC-IR combines the separation of GC with the structural elucidation power of IR spectroscopy. researchgate.net As each compound elutes from the GC column, it passes through an IR spectrometer, which records its infrared spectrum. This spectrum provides information about the molecule's functional groups and bonding structure. researchgate.netnih.gov The trans configuration of the double bond in this compound gives rise to a characteristic absorption band (typically around 965 cm⁻¹) that is absent in the cis isomer, allowing for unambiguous identification. acs.org

| Stationary Phase | Column Type & Dimensions | Temperature Program | Application Context | Reference |

|---|---|---|---|---|

| Carbowax 20M (TPA treated) | Packed Column | Isothermal | Separation of linear hexadecene isomers from n-hexadecane after radiolysis. | nih.gov |

| Carbowax 20M | 40 ft x 0.125 in. SS Column | Temperature Programmed | Separation of C6 to C14 scission olefins from n-hexadecane. | nih.gov |

| Rxi-624Sil MS (similar to 6% cyanopropylphenyl/94% dimethyl polysiloxane) | 30 m × 0.25 mm ID × 1.4 μm film | 35°C (5 min) to 240°C at 10°C/min | Analysis of volatile organic compound mix including hexadecane (B31444) using GC-qMS. | ethz.ch |

| Liquid Crystalline Phase | Capillary Column | Not specified | Demonstrated high isomeric selectivity for positional and cis-trans isomers of alkenes. | snf.ch |

In-situ Spectroscopic Monitoring of Reactions

In-situ spectroscopy allows for the real-time observation of chemical reactions as they occur, providing valuable kinetic and mechanistic data without disturbing the system. mdpi.com These techniques are critical for understanding the formation, consumption, and isomerization of alkenes like this compound under actual reaction conditions.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for monitoring reactions involving hydrocarbons. For example, Attenuated Total Reflection (ATR)-FTIR has been employed to follow the catalytic conversion of organosolv lignin (B12514952) in a hexadecane solvent, demonstrating the ability to track changes in the chemical structure of reactants and intermediates in a high-boiling hydrocarbon medium. mit.edu Similarly, in-situ FTIR has been used to study the hydroformylation of alkenes, a key industrial reaction, allowing for the observation of catalyst-ligand complexes and transient intermediates under high pressure. rsc.orgmdpi.com The formation of specific rhodium-carbonyl species, which are active in the catalytic cycle, can be monitored by observing characteristic shifts in their CO stretching frequencies. rsc.org

Raman spectroscopy is another powerful in-situ tool, particularly for monitoring reactions like olefin metathesis. researchgate.net By connecting a fiber optic probe to a reactor, the real-time concentrations of monomers and polymers can be determined by tracking the intensity of characteristic Raman bands, providing detailed kinetic profiles of the polymerization process. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can also be applied in-situ to track reaction progress. In studies of palladium-catalyzed E/Z isomerization of unactivated alkenes, in-situ NMR spectroscopy enabled the monitoring of previously undetectable organopalladium intermediates, providing direct evidence for a specific monometallic nucleopalladation mechanism. nih.govacs.org

| Technique | Reaction / System Studied | Information Obtained | Reference |

|---|---|---|---|

| In-situ ATR-FTIR | Catalytic deconstruction of lignin in hexadecane. | Monitored changes in lignin structure during the reaction. | mit.edu |

| In-situ High-Pressure IR (HPIR) | Rhodium-catalyzed alkene hydroformylation. | Observed active catalyst species ([HRh(CO)₂(P∩P)]) and ligand hydrogenation. | rsc.orgmdpi.com |

| In-situ Raman Spectroscopy | Ring-opening metathesis polymerization (ROMP) of cyclic olefins. | Determined real-time monomer concentration and reaction kinetics. | researchgate.net |

| In-situ NMR Spectroscopy | Palladium-catalyzed E/Z isomerization of alkenes. | Identified and monitored stable palladium-alkene complex intermediates. | nih.gov |

| Operando ATR-FTIR | Hydrothermal synthesis of long-chain hydrocarbons from NaHCO₃. | Revealed the role of CO intermediates adsorbed on the catalyst surface. | pnas.org |

Application of Isotopic Labeling in Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. By replacing an atom (e.g., ¹H or ¹²C) with one of its heavier isotopes (e.g., ²H/Deuterium (B1214612) or ¹³C), chemists can follow the labeled atom or fragment, elucidating bond-breaking and bond-forming steps. nih.govnih.gov

Isotopic labeling has also been instrumental in clarifying alkene isomerization mechanisms. Deuterium-labeling experiments in a Pd-catalyzed isomerization of unactivated alkenes supported an anti-nucleopalladation/β-hydride elimination pathway. nih.gov Similarly, iron-catalyzed H/D exchange reactions using deuterated methanol (B129727) (CD₃OD) as the deuterium source have been developed for alkenes, with mechanistic investigations pointing to the reversible protonation of key iron-hydride intermediates. rsc.org

Furthermore, the Fischer-Tropsch synthesis, which can produce long-chain alkanes and alkenes, has been extensively studied using ¹³C and ¹⁴C labeled carbon monoxide and alcohols. scribd.comnih.govresearchgate.net These tracer studies help determine whether chain growth proceeds via specific intermediates, such as surface carbide species or through CO insertion mechanisms. researchgate.net For example, experiments using ¹³C-labeled iron carbide nanoparticles helped to clarify the role of carbide carbon in the hydrocarbon chain growth process. scribd.com

Microfluidic and Flow Chemistry Approaches for Synthesis and Reaction Studies

Flow chemistry and microfluidics have emerged as transformative technologies for chemical synthesis, offering significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and greater control over reaction parameters. rsc.orgnih.gov These approaches are well-suited for the synthesis and study of reactions involving long-chain alkenes.

Flow chemistry involves continuously pumping reactants through a tube or reactor, where the reaction takes place. nih.gov This methodology has been successfully applied to olefin metathesis, a powerful reaction for forming C=C bonds. researchgate.netresearchgate.net Performing metathesis in a flow reactor can improve efficiency and, when coupled with techniques like membrane pervaporation to remove volatile byproducts (e.g., ethylene), can drive the reaction to higher conversions. mit.edursc.org Continuous flow processes have also been developed for the hydroformylation of long-chain alkenes, using catalyst systems dissolved in ionic liquids within the reactor. researchgate.net

Microfluidics, which involves manipulating fluids in channels with dimensions of tens to hundreds of micrometers, provides a platform for the precise generation of droplets and particles. rsc.orgmdpi.com Hexadecane is frequently used as the continuous oil phase in microfluidic systems for creating aqueous droplets or polymer microcapsules. harvard.eduwur.nl For instance, a strategy for fabricating phase change material microcapsules involves using a microfluidic device to generate uniform droplets of n-hexadecane in an aqueous phase, which are then encapsulated by a polymer shell formed via interfacial polymerization. nih.gov The precise control over droplet size afforded by microfluidics allows for the synthesis of highly monodisperse particles. harvard.edu This technology has been used to create silica (B1680970) microspheres by forming precursor-containing droplets in a continuous hexadecane phase, followed by solvent evaporation to induce solidification. harvard.edu While not a direct synthesis of this compound, these examples demonstrate the compound's compatibility and utility within advanced microfluidic reaction and formulation systems. More directly, continuous-flow synthesis of long-chain alkylated naphthalenes has been achieved in a microreaction system using C₁₆–C₂₄ olefins as reactants. researchgate.net

Future Research Directions and Emerging Areas

Development of Green Chemistry Routes for trans-6-Hexadecene Synthesis

The imperative for environmentally benign chemical manufacturing has spurred research into green chemistry routes for synthesizing this compound. A significant area of focus is the use of biocatalysis, which employs enzymes to carry out chemical transformations. researchgate.netrsc.org These biocatalytic processes offer high selectivity and operate under milder conditions than traditional chemical methods, reducing energy consumption and waste generation. researchgate.net Researchers are exploring the use of ene-reductases (EREDs), a class of enzymes that can catalyze the reduction of alkynes to alkenes with high stereoselectivity. nih.gov While the direct synthesis of alkenes from alkynes typically relies on transition-metal catalysts, recent studies have demonstrated the potential of EREDs to produce (E)-alkenes from alkynes containing specific electron-withdrawing groups. nih.gov

Another promising green chemistry approach is the development of transition-metal-free catalytic systems. For instance, a method for the semihydrogenation of internal alkynes to E-alkenes using sodium sulfide (B99878) nonahydrate (Na2S·9H2O) with water as the hydrogen donor has been reported. acs.org This process avoids the use of hazardous pressurized hydrogen gas and expensive transition metals, offering a cheaper and greener alternative. acs.org

Exploration of Novel Catalytic Systems for Stereoselective Transformations

Achieving high stereoselectivity in the synthesis of this compound is crucial for its application in areas such as pheromone synthesis and materials science. Research in this area is focused on the development of novel catalytic systems that can precisely control the geometry of the double bond.

One avenue of exploration is the use of advanced olefin metathesis catalysts. researchgate.netacs.org Modern ruthenium-based catalysts, for example, are highly active and tolerant of various functional groups, enabling a wide range of applications in organic and polymer synthesis. google.com Research is also underway to develop pH-responsive catalysts, which could allow for external control over the catalytic activity and solubility, providing greater flexibility in reaction design. beilstein-journals.orgusm.edu

Improvements in classic olefination reactions, such as the Julia olefination, are also being investigated. By modifying the reagents, such as using phenyltetrazolyl sulfones, researchers have achieved higher efficiency and stereoselectivity in the synthesis of trans-1,2-disubstituted alkenes. thieme-connect.comorganic-chemistry.org The choice of base and solvent has been shown to be critical in optimizing the trans selectivity of these reactions. thieme-connect.comorganic-chemistry.org Furthermore, electrochemical methods using nickel catalysis have been shown to produce highly selective trans-olefins from the hydroarylation of alkynes. rsc.org

Advanced Understanding of Biological Signaling Mechanisms Involving Hexadecene Isomers

Hexadecene isomers, including this compound, are known to play roles in biological signaling, particularly as insect pheromones. ontosight.ai Future research aims to achieve a more profound understanding of these signaling mechanisms at a molecular level. This includes identifying the specific receptors that detect these compounds and elucidating the downstream signaling cascades they trigger.

For example, some insects utilize specific isomers of hexadecene as components of their sex pheromones. wur.nl A deeper understanding of how these insects produce and perceive these chemical signals could lead to the development of highly specific and environmentally friendly pest control strategies.

Integration of Omics Technologies in Biodegradation Research

The biodegradation of hydrocarbons like this compound is a critical process for environmental remediation. The integration of "omics" technologies—genomics, proteomics, metabolomics, and transcriptomics—is revolutionizing our ability to study the microorganisms and enzymatic pathways involved in this process. nih.govcaister.com

Genomics and metagenomics allow for the identification of the genes and microorganisms responsible for hydrocarbon degradation in various environments. researchgate.netnih.gov For instance, the genomes of hydrocarbon-degrading bacteria can reveal the presence of genes encoding key enzymes like alkane monooxygenases. hw.ac.uknih.gov Proteomics, the large-scale study of proteins, can identify the specific enzymes that are actively expressed by microorganisms during the degradation of hydrocarbons. nih.govmdpi.comresearchgate.nettandfonline.com By comparing the protein profiles of bacteria grown in the presence and absence of hydrocarbons, researchers can pinpoint the key enzymes involved in the degradation pathways. nih.govnih.gov

Metabolomics provides insights into the metabolic byproducts of degradation, helping to map out the complete biochemical pathways. nih.govdokumen.pub The combined power of these omics approaches provides a system-level understanding of biodegradation, which is essential for developing more effective bioremediation strategies for oil-contaminated sites. nih.govjmb.or.kr

Computational Design of Functionalized Hexadecene Derivatives

Computational chemistry is becoming an increasingly powerful tool for the design of new molecules with specific properties. In the context of this compound, computational methods are being used to design functionalized derivatives for a variety of applications.

Quantitative Structure-Activity Relationship (QSAR) modeling, for example, can be used to predict the biological activity of a series of related compounds based on their chemical structures. researchgate.netnih.govmdpi.comnih.gov This approach can be used to design new hexadecene derivatives with enhanced pheromonal activity or other desirable biological properties.

Molecular dynamics (MD) simulations allow researchers to study the behavior of molecules at an atomic level. nih.govacs.orgmdpi.commdpi.com This can be used to understand how functionalized hexadecene derivatives interact with biological receptors or how they self-assemble to form new materials. By providing detailed insights into molecular interactions, MD simulations can guide the rational design of new functionalized hexadecene derivatives with tailored properties for applications in drug delivery, materials science, and nanotechnology.

Interactive Data Table: Research Focus on this compound and Related Alkenes

| Research Area | Key Methodologies | Investigated Compounds/Systems | Primary Goals |

| Green Synthesis | Biocatalysis (Ene-reductases), Transition-metal-free catalysis | Alkynes, Aryl iodides | Develop sustainable and efficient synthesis routes. researchgate.netnih.govacs.org |

| Stereoselective Catalysis | Olefin Metathesis, Modified Julia Olefination, Electrocatalysis | Diarylalkynes, Aldehydes, Phenyltetrazolyl sulfones | Achieve high stereocontrol in alkene synthesis. researchgate.netthieme-connect.comorganic-chemistry.orgrsc.org |

| Biological Signaling | Pheromone identification and characterization | Insect pheromone blends | Understand the role of hexadecene isomers in insect communication. ontosight.aiwur.nl |

| Biodegradation | Genomics, Proteomics, Metabolomics | Hydrocarbon-degrading bacteria (e.g., Pseudomonas, Rhodococcus) | Elucidate microbial degradation pathways for bioremediation. nih.govnih.govhw.ac.uknih.gov |

| Computational Design | QSAR, Molecular Dynamics Simulations | Functionalized alkene derivatives | Predict and design novel derivatives with specific properties. researchgate.netnih.govacs.orgmdpi.com |

Q & A

Q. What are the established synthetic pathways for trans-6-Hexadecene, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via Wittig olefination or catalytic isomerization. To optimize purity, use gas chromatography (GC) coupled with mass spectrometry (MS) for real-time monitoring . Fractional distillation under inert atmospheres (e.g., nitrogen) minimizes oxidation. Purity validation should include H NMR (δ 5.35–5.45 ppm for trans-alkene protons) and FT-IR (absorption at 965–975 cm for trans C-H bending) .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

Methodological Answer: High-resolution GC-MS is preferred for identifying this compound in mixtures. For quantification, internal standard methods (e.g., using n-alkanes) improve accuracy. Differential scanning calorimetry (DSC) can confirm phase behavior, while X-ray crystallography is impractical due to its liquid state at ambient conditions .

Q. How does this compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies should compare degradation rates under light, temperature, and oxygen exposure. Accelerated aging experiments (e.g., 40°C/75% relative humidity) with periodic GC analysis quantify decomposition. Antioxidants like BHT (0.01% w/w) and storage in amber vials under argon enhance stability .

Q. What are the key thermodynamic properties of this compound, and how are they experimentally determined?

Methodological Answer: Critical properties (e.g., boiling point, enthalpy of vaporization) are measured via ebulliometry and calorimetry. Computational methods (e.g., COSMO-RS) predict solubility parameters, but experimental validation using vapor-pressure osmometry is essential .

Advanced Research Questions

Q. How can contradictions in reported reaction kinetics of this compound be resolved?

Methodological Answer: Contradictions often arise from uncontrolled variables (e.g., trace catalysts, solvent polarity). Replicate studies using standardized protocols (e.g., ASTM E2079 for kinetic measurements) and meta-analyses to identify outliers. Bayesian statistics can weigh evidence quality, accounting for publication bias .

Q. What experimental designs distinguish thermodynamic vs. kinetic control in this compound isomerization?

Methodological Answer: Use time-resolved C NMR to track isomer ratios under varying temperatures and catalysts (e.g., Wilkinson’s vs. Grubbs). Quench experiments at intermediate timepoints isolate kinetic products, while prolonged reactions favor thermodynamic outcomes. Transition-state modeling (DFT) complements experimental data .

Q. How can this compound’s environmental degradation pathways be rigorously modeled?

Methodological Answer: Combine laboratory photolysis studies (simulated sunlight, λ > 290 nm) with computational tools like EPI Suite. LC-MS/MS identifies oxidation byproducts (e.g., epoxides). Field data should be calibrated using isotopic labeling (C-tagged hexadecene) to trace biodegradation in soil/water systems .

Q. What strategies improve reproducibility in this compound-based catalysis studies?

Methodological Answer: Document all experimental variables (catalyst batch, solvent purity, stirring rate) using FAIR data principles. Share raw datasets and code for kinetic analysis via repositories like Zenodo. Collaborative inter-laboratory studies validate protocols .

Q. How do steric and electronic effects influence this compound’s reactivity in polymer matrices?

Methodological Answer: Conduct Hammett analysis with substituted analogs to isolate electronic effects. Steric contributions are quantified via molecular dynamics simulations (e.g., GROMACS) comparing gauche/trans conformer ratios. Crosslinking efficiency is measured by DMA (dynamic mechanical analysis) .

Q. What advanced computational models predict this compound’s phase behavior in multicomponent systems?

Methodological Answer: Use PC-SAFT equations of state parameterized with experimental PVT data. Machine learning models (e.g., graph neural networks) trained on PubChem datasets predict miscibility. Validate predictions with small-angle X-ray scattering (SAXS) .

Methodological Considerations

- Data Documentation : Follow FAIR guidelines, detailing instrument calibration, raw data storage, and metadata (e.g., humidity during experiments) .

- Conflict Resolution : Apply GRADE criteria to assess evidence quality, downgrading for bias, inconsistency, or indirectness .

- Reproducibility : Publish step-by-step protocols on platforms like Protocols.io , including troubleshooting steps (e.g., GC column selection for isomer separation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten